
(4-((4-(Diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dodecyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((4-(Diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dodecyl sulphate: is a complex organic compound with a unique structure that combines aromatic and aliphatic elements. This compound is known for its vibrant color and is often used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-((4-(Diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dodecyl sulphate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of diethylamine with 4-bromoaniline to form 4-(diethylamino)aniline. This intermediate is then reacted with 4-(ethylamino)-1-naphthaldehyde under specific conditions to form the desired product. The final step involves the addition of dodecyl sulphate to form the complete compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aromatic rings in the compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinones, while reduction may yield amines.
科学的研究の応用
Chemistry: The compound is used as a dye in various chemical reactions, providing a visual indicator of reaction progress.
Biology: In biological research, the compound can be used as a staining agent to visualize cellular components under a microscope.
Medicine: The compound’s unique structure allows it to interact with specific biological targets, making it useful in drug development and diagnostic applications.
Industry: In the industrial sector, the compound is used in the production of colored materials, including textiles and plastics.
作用機序
The mechanism of action of (4-((4-(Diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dodecyl sulphate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
特性
CAS番号 |
83732-77-8 |
|---|---|
分子式 |
C33H40N3.C12H25O4S C45H65N3O4S |
分子量 |
744.1 g/mol |
IUPAC名 |
[4-[bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;dodecyl sulfate |
InChI |
InChI=1S/C33H39N3.C12H26O4S/c1-6-34-32-24-23-31(29-13-11-12-14-30(29)32)33(25-15-19-27(20-16-25)35(7-2)8-3)26-17-21-28(22-18-26)36(9-4)10-5;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h11-24H,6-10H2,1-5H3;2-12H2,1H3,(H,13,14,15) |
InChIキー |
IWKYWDDURGLVRS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=C14 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


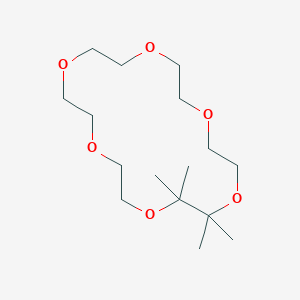
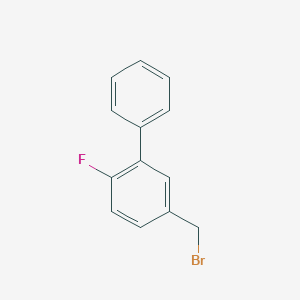
![1,1'-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14407850.png)
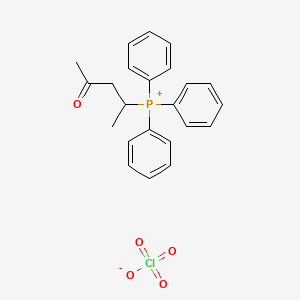


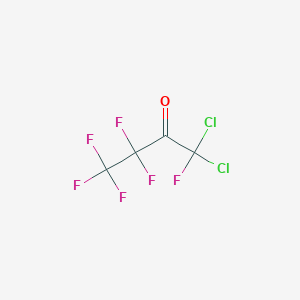
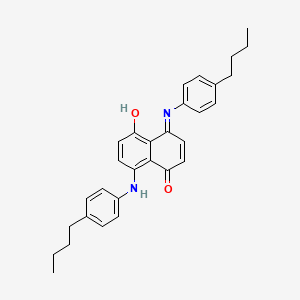
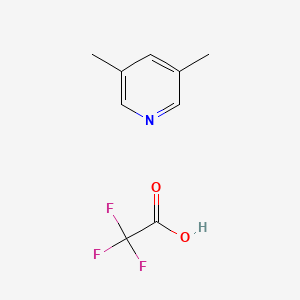
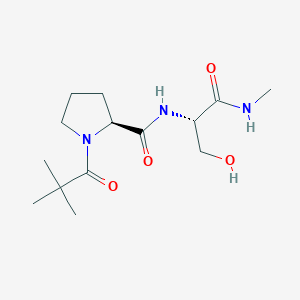
![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)
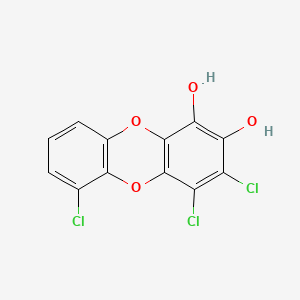
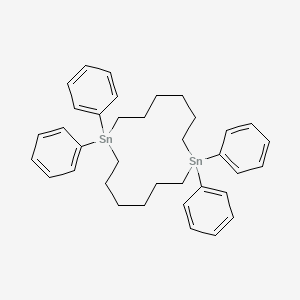
![{[(Trimethylsilyl)oxy]imino}methanone](/img/structure/B14407913.png)
